Product packaging for (R,S,R,S)-Nebivolol(Cat. No.:CAS No. 119365-24-1)

(R,S,R,S)-Nebivolol

Cat. No.: B570742
CAS No.: 119365-24-1
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-MTIDIVMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R,S,R,S)-Nebivolol is a high-purity stereoisomer of the beta-adrenergic blocker nebivolol, provided for scientific investigation. Nebivolol is a third-generation beta-blocker characterized by its unique dual mechanism of action. It functions as a highly selective β1-adrenergic receptor antagonist, which results in a reduction of heart rate and blood pressure . Concurrently, its distinct stereochemical configuration enables it to act as a β3-adrenergic receptor agonist, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), leading to vasodilation . This NO-mediated vasodilatory effect differentiates it from other vasodilatory beta-blockers, whose action is typically mediated through α-adrenergic receptor blockade . The primary research value of this compound lies in its application for studying the structure-activity relationships of the nebivolol racemate. Researchers use this specific isomer to deconvolute the individual contributions of different stereoisomers to the overall pharmacological profile, particularly the role of the β3-agonism in NO-mediated vasodilation and its impact on vascular endothelial function and peripheral vascular resistance . It serves as a critical reference standard in analytical chemistry, enabling the development and validation of methods like HPLC and LC-MS/MS for the quantification and separation of nebivolol isomers in various matrices . Furthermore, it is an essential tool for pharmacokinetic studies, especially in understanding the metabolic pathways mediated by the CYP2D6 enzyme and the differential activity of various metabolites . This compound is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119365-24-1

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22-

InChI Key

KOHIRBRYDXPAMZ-MTIDIVMFSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Synonyms

[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  R 74829

Origin of Product

United States

Stereochemical Characterization and Nomenclature of Nebivolol Isomers

Elucidation of Nebivolol's Chiral Centers and Theoretical Stereoisomers (16 theoretical, 10 known)

The nebivolol (B1214574) molecule is characterized by four stereogenic centers researchgate.netmdpi.comnih.gov. These chiral centers are distributed across the two chroman moieties and the ethanolamine (B43304) side chains. The presence of these four centers theoretically allows for the formation of 16 possible stereoisomers. However, due to the molecule's structural symmetry, specifically a plane of symmetry passing through the central nitrogen atom, the actual number of unique stereoisomers is limited to 10 researchgate.netacs.orggoogle.commdpi.comiucr.orggeneesmiddeleninformatiebank.nlepo.org. Among these 10 isomers, only two, the d- and l-enantiomers, are of primary pharmaceutical interest and constitute the marketed racemic mixture researchgate.netgoogle.com.

Detailed Configuration of the d-Enantiomer: (S,R,R,R)-Nebivolol (d-Nebivolol)

The d-enantiomer of nebivolol is designated as (S,R,R,R)-nebivolol researchgate.netgoogle.comresearchgate.netnih.govnih.govdovepress.com. This specific configuration is primarily responsible for nebivolol's high selectivity for β1-adrenergic receptors mdpi.comresearchgate.netgoogle.comnih.govnih.govnih.govtandfonline.comjacc.org. The d-enantiomer exhibits potent β1-blocking activity, contributing significantly to the drug's antihypertensive effects by reducing heart rate and cardiac contractility mdpi.comresearchgate.netnih.govnih.govtandfonline.comjacc.org.

Detailed Configuration of the l-Enantiomer (B50610): (R,S,S,S)-Nebivolol (l-Nebivolol)

The l-enantiomer of nebivolol possesses the (R,S,S,S) configuration researchgate.netgoogle.comresearchgate.netnih.govnih.govnih.govnih.gov. Unlike its d-enantiomer, the l-enantiomer exhibits minimal affinity for β1-adrenergic receptors and lacks significant β-blocking activity mdpi.comresearchgate.netnih.govtandfonline.comjacc.orgacc.org. Instead, the l-enantiomer is primarily associated with nebivolol's vasodilatory properties, mediated through the stimulation of endothelial nitric oxide (NO) synthesis and activation of endothelial NO synthase (eNOS) mdpi.comresearchgate.netnih.govtandfonline.comacc.org. This action contributes to vasodilation, reduced peripheral resistance, and a sustained decrease in blood pressure researchgate.netnih.gov.

Structural Differences and Conformational Features Among Nebivolol Isomers

The distinct pharmacological profiles of the d- and l-enantiomers arise from subtle yet significant differences in their three-dimensional structures and the conformations adopted by their constituent rings.

Impact of Ring Rigidity on Stereochemical Properties

The relative rigidity imposed by the fused bicyclic structure of the benzopyran moieties plays a crucial role in nebivolol's stereochemical properties and its divergence from the standard pharmacophore models of other β-blockers researchgate.netnih.gov. This increased rigidity helps optimize receptor binding, particularly for the d-enantiomer at the β1-adrenergic receptor . The specific spatial orientation of the hydroxyl group and the aromatic residues, dictated by the ring conformations and the chiral centers, is critical for effective interaction with adrenergic receptors researchgate.net.

Identification and Structural Elucidation of Other Specific Isomers

While the d- and l-enantiomers are the pharmaceutically significant components of nebivolol, other stereoisomers exist. For instance, (R,R,R,R)-nebivolol and (S,S,S,S)-nebivolol are specific stereoisomers that have been characterized iucr.org. The (S,S,S,S)-nebivolol isomer, for example, has been structurally elucidated through X-ray crystallography iucr.orgnih.govnih.gov. The molecule (R,S,R,S)-nebivolol, as mentioned in the subject, represents another theoretical stereoisomer within the 10 possible structures, although its specific pharmacological role or detailed characterization in the literature is less prominent compared to the d- and l-enantiomers. The synthesis and separation of various nebivolol isomers, including potential desfluorinated byproducts, have been explored to fully characterize these compounds and understand their impact on drug purity acs.orgrotachrom.com.

Nebivolol Isomer Configurations and Properties

Isomer Name / ConfigurationPrimary Pharmacological ActivityKey References
d-Nebivolol (S,R,R,R)Potent β1-adrenergic receptor blockade researchgate.netmdpi.comresearchgate.netgoogle.comnih.govnih.govnih.govtandfonline.comjacc.org
l-Nebivolol (R,S,S,S)Vasodilation via NO synthesis, β3 agonism, eNOS activation mdpi.comresearchgate.netnih.govtandfonline.comacc.org
(R,R,R,R)-NebivololSpecific stereoisomer, less characterized for primary activity
(S,S,S,S)-NebivololSpecific stereoisomer, structurally elucidated iucr.orgnih.govnih.gov
(S,R,S,R)-NebivololTheoretical stereoisomerN/A
This compoundTheoretical stereoisomerN/A

Compound Names Mentioned:

Nebivolol

d-Nebivolol

l-Nebivolol

(S,R,R,R)-Nebivolol

(R,S,S,S)-Nebivolol

(R,R,R,R)-Nebivolol

(S,S,S,S)-Nebivolol

(S,R,S,R)-Nebivolol

this compound

Stereoisomer Specific Molecular Pharmacology and Receptor Interactions

β-Adrenergic Receptor Binding Affinity and Selectivity of Nebivolol (B1214574) Stereoisomers

High β1-Adrenergic Receptor Selectivity of (S,R,R,R)-Nebivolol

The (S,R,R,R)-enantiomer of nebivolol, also known as d-nebivolol, is characterized by its high affinity and selectivity for the β1-adrenergic receptor. nih.govresearchgate.netnih.gov This selectivity is significantly greater than that of many other β-blockers. medcraveonline.comresearchgate.net In human myocardial tissue, racemic nebivolol has demonstrated a 321-fold higher affinity for β1-receptors compared to β2-receptors. medcraveonline.comresearchgate.net The β1-blocking activity resides almost exclusively in the d-enantiomer. researchgate.net Studies have shown that d-nebivolol has a significantly higher binding affinity for β1-adrenergic receptors than the l-enantiomer (B50610). nih.govtandfonline.com

Comparative Binding Affinities of (S,R,R,R)- and (R,S,S,S)-Nebivolol to β1- and β2-Adrenergic Receptors

The two enantiomers of nebivolol display markedly different binding affinities for β1- and β2-adrenergic receptors. The (S,R,R,R)-enantiomer is a potent and selective β1-adrenergic receptor antagonist. In contrast, the (R,S,S,S)-enantiomer has a much lower affinity for the β1-receptor. nih.gov One study reported that the (R,S,S,S)-enantiomer has a 175-fold lower binding affinity for the β1-adrenergic receptor compared to the (S,R,R,R)-enantiomer. nih.gov Another study in Chinese hamster ovary cells expressing human β1-receptors found l-nebivolol to be 1460 times less potent than d-nebivolol. nih.gov

With regard to β2-adrenergic receptors, nebivolol generally shows a much lower affinity compared to its affinity for β1-receptors, contributing to its high β1-selectivity. rndsystems.comtocris.com The racemic mixture has a Ki value of 44 nM for β2 receptors. rndsystems.comtocris.com

Below is a data table summarizing the binding affinities of nebivolol and its stereoisomers.

CompoundReceptorKi (nM)β2/β1 Selectivity RatioSource
Racemic Nebivololβ10.950 nih.gov
Racemic Nebivololβ10.8850 rndsystems.comtocris.com
Racemic Nebivololβ10.67- ijpsjournal.com
(S,R,R,R)-Nebivololβ1-- nih.gov
(R,S,S,S)-Nebivololβ1175-fold lower than (S,R,R,R)- nih.gov
Racemic Nebivololβ244- rndsystems.comtocris.com
Racemic Nebivololβ2145- ijpsjournal.com

Investigation of β3-Adrenergic Receptor Agonism by Specific Nebivolol Stereoisomers

Beyond its β1-antagonistic properties, nebivolol exhibits agonist activity at β3-adrenergic receptors. medcraveonline.comarchivesofmedicalscience.com This effect is primarily attributed to the l-enantiomer, (R,S,S,S)-nebivolol. researchgate.net The activation of β3-adrenergic receptors is a key mechanism behind nebivolol's vasodilatory effects, which are mediated through the L-arginine/nitric oxide pathway. archivesofmedicalscience.comnih.gov Studies have demonstrated that nebivolol can activate β3-adrenoceptors in the human heart, leading to a nitric oxide-dependent negative inotropic effect. nih.gov This β3-agonism is not affected by β1/β2-receptor antagonists but is reduced by selective β3-receptor antagonists. nih.gov This property distinguishes nebivolol from other β-blockers and contributes to its unique hemodynamic profile. archivesofmedicalscience.com

Stereospecific Modulation of the Nitric Oxide (NO) Pathway

A hallmark of nebivolol's pharmacology is its ability to induce vasodilation through the stimulation of nitric oxide (NO) production. This action is stereospecific, with the (R,S,S,S)-enantiomer playing the principal role.

(R,S,S,S)-Nebivolol's Role in Endothelium-Derived Nitric Oxide Synthase (eNOS) Activation and NO Release

The vasodilatory effect of nebivolol is largely mediated by the (R,S,S,S)-enantiomer (l-nebivolol) through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent release of NO. researchgate.net This effect is independent of its β1-receptor blocking activity. d-nb.info l-Nebivolol stimulates eNOS, leading to increased NO availability in the endothelium, which then diffuses to vascular smooth muscle cells to cause relaxation. researchgate.net This mechanism has been confirmed in various experimental settings where the vasodilatory effects of nebivolol were reversed by eNOS inhibitors. d-nb.info Furthermore, nebivolol has been shown to increase NO production in human endothelial cells. d-nb.info The l-enantiomer is also credited with increasing NO availability under conditions of oxidative stress by preventing eNOS uncoupling. researchgate.net

Mechanisms of eNOS Activation: Calcium Mobilization, P2Y-Receptor Stimulation, and β2/β3-Adrenergic Receptor Ligation

The activation of eNOS by (R,S,S,S)-nebivolol involves multiple signaling pathways. One key mechanism is the increase in intracellular calcium concentrations. Studies have shown that l-nebivolol, but not d-nebivolol, induces a significant increase in intracellular calcium in human umbilical vein endothelial cells (HUVECs), which subsequently activates eNOS.

Furthermore, nebivolol-induced NO release has been linked to the stimulation of P2Y-receptors through an ATP-dependent pathway. d-nb.info Nebivolol can induce the release of ATP from endothelial cells, which then acts on P2Y-receptors to trigger eNOS activation. d-nb.info

The ligation of β-adrenergic receptors also plays a role. While the vasodilatory effects are independent of β1-receptor blockade, evidence suggests the involvement of β2 and, more prominently, β3-adrenergic receptors. d-nb.info The activation of β3-adrenergic receptors by l-nebivolol is a significant contributor to eNOS activation and NO-mediated vasodilation. archivesofmedicalscience.comnih.gov Some studies also suggest a potential involvement of β2-adrenergic receptors in certain vascular beds.

Role of Nitroxidative Stress Reduction in NO Bioavailability: Inhibition of NAD(P)H Oxidase Activity and Antioxidant Properties

(R,S,R,S)-Nebivolol, a racemic mixture of (S,R,R,R)-nebivolol and (R,S,S,S)-nebivolol, demonstrates a significant role in reducing nitroxidative stress, which in turn enhances the bioavailability of nitric oxide (NO). ahajournals.orgjournalagent.com This is achieved through a dual mechanism: the inhibition of NAD(P)H oxidase activity and direct antioxidant properties. ahajournals.orgdovepress.comresearchgate.net

Research indicates that nebivolol can attenuate oxidative stress by reducing the concentration of superoxide (B77818) anions in endothelial cells. dovepress.commonash.edu This effect is not only beneficial for mitigating oxidant stress but also for increasing the availability of NO. dovepress.comresearchgate.net The reduction of oxidative stress by nebivolol is also linked to a decrease in peroxynitrites. dovepress.comresearchgate.net

The antioxidant properties of nebivolol are considered a significant contributor to its beneficial effects on NO bioavailability. monash.edubohrium.com By scavenging reactive oxygen species (ROS), nebivolol helps to prevent the degradation of NO, thereby prolonging its vasodilatory and other protective effects. bohrium.comtandfonline.com This ROS scavenging is associated with the inhibition of NADPH oxidase and the activation of the β3-adrenergic receptor/AMPK/eNOS cascade. nih.gov In human endothelial cells, nebivolol has been shown to decrease oxidative stress and increase NO by reducing its oxidative inactivation. ahajournals.orgijbcp.com

A study on endothelial cells from Black Americans, a population that can exhibit lower NO bioavailability, demonstrated that nebivolol restored NO levels and reduced nitroxidative stress. ahajournals.orgdovepress.com The beneficial action of nebivolol on endothelial function was attributed to the reduction of nitroxidative stress through the inhibition of NAD(P)H oxidase activity and/or its direct antioxidant properties. ahajournals.org

The following table summarizes the effects of nebivolol on markers of oxidative stress:

ParameterEffect of Nebivolol TreatmentStudied Population/Model
Superoxide AnionReduction in concentrationEndothelial cells
PeroxynitritesReductionExperimental models
NAD(P)H Oxidase ActivityInhibitionHypertensive rat models physiology.orgahajournals.org
NO BioavailabilityIncreaseEndothelial cells, Hypertensive patients ahajournals.orgahajournals.orgijbcp.com
Malondialdehyde (MDA)Significant decreasePatients with slow coronary flow journalagent.com
Superoxide Dismutase (SOD)Significant increasePatients with slow coronary flow journalagent.com
Catalase (CAT)Significant increasePatients with slow coronary flow journalagent.com

Interaction with Other Receptor Systems (e.g., 5-HT1A Serotonin (B10506) Receptors)

Beyond its well-characterized interaction with β-adrenergic receptors, nebivolol has been shown to interact with other receptor systems, notably the serotonin 5-HT1A receptors. nih.govkup.at In vitro binding studies have revealed that nebivolol binds to 5-HT1A receptor sites with a high affinity, demonstrating a Ki value of 20 nM. nih.govtandfonline.com This affinity for 5-HT1A receptors is also observed with other nonselective β-blockers like carvedilol, pindolol, and propranolol. nih.gov

However, the stereospecific requirements for interacting with 5-HT1A sites are different from those for the β1-adrenergic receptor site. nih.gov While the β1-blocking activity of nebivolol resides primarily in the (S,R,R,R)-enantiomer, the interaction with 5-HT1A receptors does not show the same stereoselectivity. nih.govnih.gov

The potential clinical implications of this interaction are not fully elucidated, but it has been a subject of investigation regarding the vasodilatory properties of nebivolol. Some early hypotheses suggested that the stimulation of 5-HT1A receptors could contribute to the nebivolol-induced release of nitric oxide. nih.govjpp.krakow.pl However, subsequent research in isolated guinea pig hearts demonstrated that the coronary vasodilation induced by both the l- and d-stereoisomers of nebivolol is mediated by endothelium-derived NO but does not appear to depend on the activation of 5-HT1A receptors. nih.govjpp.krakow.pl In these studies, a 5-HT1A receptor antagonist, NAN-190, did not inhibit the vasodilatory effects of nebivolol. nih.gov

Therefore, while nebivolol exhibits a notable affinity for 5-HT1A receptors in binding assays, the functional role of this interaction in its primary cardiovascular effects, particularly NO-mediated vasodilation, remains a topic of further research and may not be a primary mechanism. nih.govjpp.krakow.pl

Distinct Pharmacological Profiles of (S,R,R,R)- and (R,S,S,S)-Nebivolol Beyond β-Blockade

Nebivolol is administered as a racemic mixture of two enantiomers, (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol), which possess distinct and complementary pharmacological properties that extend beyond simple β-blockade. researchgate.netcapes.gov.br

The (S,R,R,R)-enantiomer is primarily responsible for the high-affinity, selective blockade of β1-adrenergic receptors. nih.govcapes.gov.br In contrast, the (R,S,S,S)-enantiomer has a significantly lower affinity for β1-receptors, approximately 175 to 200 times less than its counterpart. nih.govahajournals.org

The unique vasodilatory effect of nebivolol, a key feature that distinguishes it from many other β-blockers, is largely attributed to the (R,S,S,S)-enantiomer. researchgate.netcapes.gov.br This enantiomer is the main effector of the endothelium-dependent vasorelaxation through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent increase in nitric oxide (NO) production. researchgate.netahajournals.org Some studies also suggest that the d-isomer contributes to NO release. oup.com The l-enantiomer also contributes to increased NO availability under conditions of oxidative stress by inhibiting eNOS uncoupling. researchgate.netcapes.gov.br

While the β-blocking effects are predominantly due to d-nebivolol, both enantiomers act synergistically to lower blood pressure. capes.gov.br The hypotensive effects of d-nebivolol are enhanced by the addition of the l-enantiomer, which by itself does not significantly influence systolic and diastolic blood pressure. capes.gov.br The effect on heart rate, however, is almost exclusively exerted by the d-enantiomer. capes.gov.br

Neither enantiomer exhibits intrinsic sympathomimetic activity. researchgate.netcapes.gov.br The combination of the two enantiomers in the racemic mixture results in a favorable hemodynamic profile where a decrease in cardiac output, a common effect of older β-blockers, is less pronounced or does not occur. researchgate.netcapes.gov.br

The distinct properties of the nebivolol enantiomers are summarized in the table below:

Pharmacological Property(S,R,R,R)-Nebivolol (d-Nebivolol)(R,S,S,S)-Nebivolol (l-Nebivolol)Racemic Nebivolol
β1-Adrenergic Receptor BlockadeHigh affinity, primary contributor nih.govcapes.gov.brLow affinity nih.govahajournals.orgHighly selective β1-blockade medcraveonline.com
NO-Mediated VasodilationContributes to NO release oup.comPrimary contributor researchgate.netcapes.gov.brahajournals.orgPotent vasodilator medcraveonline.comjacc.org
Effect on Heart RatePrimary contributor to heart rate reduction capes.gov.brMinimal effect capes.gov.brReduces heart rate nih.gov
Effect on Blood PressureContributes to blood pressure reduction capes.gov.brEnhances the hypotensive effect of the d-isomer capes.gov.brEffective in lowering blood pressure capes.gov.br
Intrinsic Sympathomimetic ActivityAbsent researchgate.netcapes.gov.brAbsent researchgate.netcapes.gov.brAbsent researchgate.netcapes.gov.br

Mechanistic Investigations in Preclinical Models

Animal Model Investigations (Excluding Clinical Outcomes)

Renal Microvasculature Studies: Vasodilation of Afferent and Efferent Arterioles via NO/sGC/cGMP Pathway

Preclinical research has demonstrated that nebivolol (B1214574) exerts significant vasodilatory effects on the renal microvasculature, specifically targeting both afferent and efferent arterioles. Studies utilizing the in vitro blood-perfused juxtamedullary nephron technique revealed that nebivolol markedly increased the diameters of these arterioles. The afferent arterioles experienced an average diameter increase of 18.9 ± 3.0%, while efferent arterioles showed an increase of 15.8 ± 1.8% dovepress.comtandfonline.comnih.gov.

The mechanism underlying this vasodilation has been elucidated to involve the nitric oxide (NO) signaling pathway. Pretreatment with inhibitors of nitric oxide synthase (NOS), such as N(ω)-nitro-L-arginine (l-NNA), or the soluble guanylate cyclase (sGC) inhibitor 1H- dovepress.comtandfonline.comjacc.orgoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), significantly attenuated or completely prevented the vasodilator effects of nebivolol on afferent arterioles dovepress.comtandfonline.comnih.gov. This strongly implicates the NOS/NO/sGC/cGMP cascade in mediating nebivolol's action. Further investigations indicated that these effects are initiated by the activation of endothelial β3-adrenoceptors, as treatment with a β3-selective blocker (SR59230A) attenuated nebivolol's responses, while a β1-blocker (metoprolol) did not significantly alter or prevent these effects dovepress.comtandfonline.comnih.gov. Nebivolol has also been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, contributing to enhanced NO bioavailability tandfonline.comnih.govahajournals.org.

Table 1: Nebivolol-Induced Vasodilation of Renal Arterioles

Arteriole Type Diameter Increase (%) Reference
Afferent 18.9 ± 3.0 dovepress.comtandfonline.comnih.gov

Cardiac Function in Experimental Models: Cardioprotective Effects and Antiarrhythmic Activity

Nebivolol exhibits significant cardioprotective and antiarrhythmic properties in various experimental models, mediated through distinct cellular and molecular pathways.

Cardioprotective Effects

Myocardial Ischemia-Reperfusion (MI/R) Injury: Nebivolol has demonstrated a protective effect against myocardial ischemia-reperfusion injury. In mouse models, nebivolol administered at the time of reperfusion significantly reduced infarct size dovepress.comnih.govahajournals.orgahajournals.orgtandfonline.com. This cardioprotection was associated with increased eNOS phosphorylation, neuronal NOS (nNOS) expression, and elevated myocardial nitrite (B80452) and nitrosothiol concentrations dovepress.comahajournals.org. The protective mechanism was found to be dependent on β3-adrenoceptor activation and NO synthase activity, as it was abrogated in knockout models lacking these components or when pharmacological inhibitors were used dovepress.comahajournals.org. Furthermore, nebivolol therapy has been shown to reduce ventricular remodeling post-myocardial infarction in rat models, leading to less adverse changes in left ventricular dimensions and function, and preventing increases in plasma NO and peroxynitrite levels nih.gov. Nebivolol also improved diastolic relaxation and reduced oxidative stress in models of heart failure and cardiotoxicity ahajournals.orgscispace.com.

Cardiac Hypertrophy: In vitro studies using neonatal cardiomyocytes have shown that nebivolol exerts an antihypertrophic effect, reducing cell size increases induced by hypertrophic agents like isoprenaline and angiotensin II. This effect was dependent on NOS signaling and was not observed with metoprolol (B1676517) semanticscholar.org. Nebivolol has also been shown to desensitize myofilaments to calcium in hypertrophic cardiomyopathy mouse models, a mechanism that may counteract the increased myofilament sensitivity characteristic of the condition jacc.orgresearchgate.net.

Antiarrhythmic Activity

Nebivolol has demonstrated efficacy in suppressing arrhythmias in various preclinical models. It has been shown to increase the ventricular fibrillation threshold (VFT) in guinea pig hearts and reduce the incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF) in rat models of ischemia and reperfusion ahajournals.org. Specifically, in reperfusion-induced arrhythmias, nebivolol reduced VT incidence from 85% to 33% and VF incidence from 67% to 20%. In ischemia-induced arrhythmias, it reduced VT incidence from 87% to 50% and VF incidence from 67% to 17% ahajournals.org. Nebivolol also reduces QT dispersion, a marker of arrhythmic risk, and possesses a RyR2-targeted action that suppresses calcium release, making it a promising agent for calcium-triggered arrhythmias tandfonline.comresearchgate.netviamedica.pl.

Table 2: Antiarrhythmic Effects of Nebivolol in Experimental Models

Model Arrhythmia Type Control Incidence (%) Nebivolol Incidence (%) Reduction (%) Reference
Rat (Reperfusion-induced) Ventricular Tachycardia (VT) 85 33 61.2 ahajournals.org
Rat (Reperfusion-induced) Ventricular Fibrillation (VF) 67 20 70.1 ahajournals.org
Rat (Ischemia-induced) Ventricular Tachycardia (VT) 87 50 42.5 ahajournals.org

Table 3: Nebivolol's Impact on Ventricular Remodeling Post-Myocardial Infarction (Rat Model)

Model Parameter Control Group (MI-control) Nebivolol Group (MI-nebivolol) p-value Reference
Rat (Ischemia-Reperfusion) LV End Diastolic Pressure (LVEDP) Higher Lower <0.005 nih.gov
Rat (Ischemia-Reperfusion) Delta+/- dp/dt's Lower Higher <0.05 nih.gov
Rat (Ischemia-Reperfusion) LVW/HW Significantly greater than sham Not statistically significant vs. sham N/A nih.gov

Arterial Distensibility Studies in Animal Models

Nebivolol has been shown to improve arterial distensibility, a key determinant of cardiovascular risk, particularly in hypertensive states. Studies in ovine models have demonstrated that intra-arterial infusion of nebivolol significantly reduced pulse wave velocity (PWV), a robust measure of arterial stiffness. At a high dose, nebivolol reduced PWV by 6 ± 3% (P<0.001) without altering mean arterial pressure nih.govahajournals.orgahajournals.org. In contrast, atenolol, another beta-blocker, had no significant effect on PWV, despite a small drop in mean arterial pressure nih.govahajournals.orgahajournals.org.

The mechanism for nebivolol's effect on arterial distensibility is linked to NO release via a β2-adrenoceptor-dependent pathway, as evidenced by the significant attenuation of this effect when co-infused with NOS inhibitors (L-NMMA) or β2-blockers (butoxamine) nih.govahajournals.orgahajournals.org. This suggests that nebivolol's ability to enhance arterial compliance is mediated by its vasodilatory properties, independent of significant changes in blood pressure, and potentially superior to conventional beta-blockers in this regard. Nebivolol has also been shown to improve vascular structure and function in spontaneously hypertensive rat models, reducing aortic collagen deposition and improving resistant arterial reactivity researchgate.net. Furthermore, nebivolol has been shown to inhibit vascular NADPH oxidase activity and prevent NO synthase uncoupling in animal models of oxidative stress and hyperlipidemia, thereby improving endothelial function jacc.orgahajournals.orgahajournals.org.

Table 4: Nebivolol's Effect on Arterial Distensibility (Pulse Wave Velocity)

Model/Species Treatment PWV Change (%) MAP Change (mmHg) Reference
Ovine hind-limb Nebivolol (high dose) -6 ± 3 (P<0.001) -1 ± 3 (P=0.1) nih.govahajournals.orgahajournals.org
Ovine hind-limb Atenolol No effect (P=0.11) -5 ± 3 (P<0.01) nih.govahajournals.orgahajournals.org
Ovine hind-limb Nebivolol + L-NMMA 0 ± 3 (P=0.003 vs Neb alone) Unchanged nih.govahajournals.orgahajournals.org

Preclinical investigations have underscored the complex and beneficial mechanistic profile of (R,S,R,S)-Nebivolol. Its ability to induce vasodilation in the renal microvasculature via the NO/sGC/cGMP pathway, protect the heart from ischemia-reperfusion injury and hypertrophy through β3-AR and NO signaling, suppress cardiac arrhythmias, and improve arterial distensibility by enhancing NO bioavailability and reducing oxidative stress highlights its unique pharmacological attributes. These findings provide a strong preclinical foundation for nebivolol's observed clinical efficacy in managing cardiovascular diseases.

Compound List:

this compound

1H- dovepress.comtandfonline.comjacc.orgoxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

N(ω)-nitro-L-arginine (l-NNA)

Metoprolol

Butoxamine

SR59230A

Isoprenaline

Angiotensin II

Phenylephrine

Atrial Natriuretic Peptide

Adenosine (B11128) triphosphate (ATP)

P2Y receptors

Nicotinamidediphosphate [NAD(P)H] oxidase

Cyclic guanosine (B1672433) monophosphate (cGMP)

Cyclic adenosine monophosphate (cAMP)

Nitric Oxide (NO)

Endothelial Nitric Oxide Synthase (eNOS)

Neuronal Nitric Oxide Synthase (nNOS)

Soluble Guanylate Cyclase (sGC)

Vascular Endothelial Growth Factor (VEGF)

Prostacyclin

Tissue Plasminogen Activator (tPA)

Superoxide (B77818) anion

Peroxynitrite (ONOO-)

Reactive Oxygen Species (ROS)

Caspase-3

Tumor Necrosis Factor-alpha (TNF-α)

Ryanodine receptor 2 (RyR2)

Potassium channels, Calcium-activated (KCa)

Potassium channels, ATP-sensitive (KATP)

Glyceryl trinitrate (GTN)

NG-monomethyl-L-arginine (L-NMMA)

Atenolol

Carvedilol

Celiprolol

Bopindolol

Propranolol

Iberiotoxin

Tetraethylammonium (TEA)

Verapamil

4-aminopyridine (B3432731)

Nifedipine

Hydrochlorothiazide (HCTZ)

Angiotensin II (ANG II)

Renin-Angiotensin-Aldosterone System (RAAS)

Cyclooxygenase

Potassium chloride

Noradrenaline

Acetylcholine

Sodium nitroprusside

Endothelin-1

Enalaprilat

Losartan

Ouabain

Aconitine

Doxorubicin

Trastuzumab

Ranolazine

Sildenafil

Tadalafil

Butyric acid

Captopril

Lisinopril

Bisoprolol

Carbachol

Methacholine

Resveratrol

P-selectin

Synthetic Methodologies and Stereoselective Synthesis of Nebivolol Isomers

Strategies for Racemic Nebivolol (B1214574) Synthesis

The synthesis of racemic Nebivolol typically involves the preparation of key intermediates, such as 6-fluoro-2-(oxiran-2-yl)chroman, as a mixture of diastereomers. google.comepo.org These intermediates are then coupled to form the core structure of Nebivolol. A general strategy involves reacting an appropriate amino alcohol intermediate with a chroman epoxide. For instance, (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol can be reacted with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran to yield N-benzyl Nebivolol. epo.org Subsequent debenzylation via catalytic hydrogenation produces the final racemic Nebivolol. epo.orgjustia.com

Enantioselective Synthesis Approaches for (S,R,R,R)-Nebivolol and Other Stereoisomers

Given that the desired β1-blocking activity resides primarily in the (S,R,R,R)-isomer, significant research has focused on developing enantioselective syntheses. tezu.ernet.in These approaches aim to control the stereochemistry at each of the four chiral centers, thus avoiding the formation of unwanted isomers and eliminating the need for difficult separation procedures.

A notable enantioselective synthesis of (S,R,R,R)-Nebivolol was developed based on the kinetic resolution of racemic intermediates using a chiral Zirconium catalyst. google.com This strategy, pioneered by Hoveyda and colleagues, dissects the molecule into two key chiral chroman fragments. tezu.ernet.inresearchgate.net The essential step is the (EBTHI)Zr-catalyzed kinetic resolution of racemic cycloheptenyl styrenyl ethers. researchgate.netresearchgate.net This resolution provides the required chiral non-racemic 2-substituted chromenes with high enantiomeric excess (>98% ee). tezu.ernet.in A drawback of this approach is that since the synthesis requires two different chromene fragments, both the (R) and (S) antipodes of the specialized Zr-catalyst are necessary, which may not be commercially available. tezu.ernet.inpatsnap.comgoogle.com

Sharpless asymmetric reactions are powerful tools for installing chirality and have been extensively applied in the synthesis of Nebivolol.

The Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols is a cornerstone of many synthetic routes to Nebivolol's chiral intermediates. researchgate.netwikipedia.org In a common approach, an E-allylic alcohol bearing a phenol group is subjected to SAE conditions (titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral diethyl tartrate (DET) catalyst). researchgate.netepo.org The resulting chiral epoxide can then undergo an intramolecular, base-mediated cyclization (epoxide-phenol cyclization) to form the chiral chroman ring with high diastereoselectivity. researchgate.netresearchgate.net By using either (-)-DET or (+)-DET, both enantiomeric series of the required chroman diols can be accessed. docksci.comgoogle.com This one-pot epoxidation and cyclization is a key feature in several total syntheses of (S,R,R,R)-Nebivolol. google.comresearchgate.net

The Sharpless Asymmetric Dihydroxylation (SAD) has also been explored as a method to create the necessary chiral diol intermediates. beilstein-journals.orgnih.gov Unlike SAE, which works best on E-allylic alcohols, SAD is effective on a wider range of alkene substitution patterns. nih.gov SAD uses cinchona alkaloid-derived ligands to achieve high enantioselectivity in the dihydroxylation of alkenes. nih.govd-nb.info Despite its versatility, the application of SAD as the sole source of chirality for synthesizing Nebivolol intermediates has been relatively limited compared to the more established SAE routes. beilstein-journals.orgnih.govnih.gov

To achieve the high levels of stereoselectivity required for pharmaceutical production, other chiral technologies have been employed, with biocatalysis being particularly effective.

Chiral sulfoxides have been used to control the stereochemical outcome during the construction of the chroman ring. For example, treating 6-fluorochroman-2-one with (R)-methyl-p-tolylsulfoxide can induce the formation of a lactol intermediate, which, after stereoselective reductive deoxygenation, yields a specific chroman derivative. tezu.ernet.in

Alcohol dehydrogenases (ADHs) , or ketoreductases, have proven highly effective for the stereoselective synthesis of chiral precursors. google.comnih.gov A critical step in several modern syntheses is the asymmetric reduction of a 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one intermediate to its corresponding chiral alcohol. nih.govacs.org By selecting the appropriate ADH, all four enantiomers of the resulting chloroalcohol can be synthesized with exceptional enantiomeric excess (>99% ee) and at high substrate loads (e.g., 137 g·L⁻¹), making the process suitable for industrial application. nih.govacs.orgresearcher.life These enzymatic reductions can achieve quantitative yields and diastereomeric excesses greater than 99%. google.com

Catalyst TypeMethodKey IntermediateStereoselectivityReference
Zirconium Catalyst Kinetic ResolutionChiral Chromenes>98% ee tezu.ernet.in
Sharpless Reagents Asymmetric EpoxidationChiral EpoxidesHigh Diastereoselectivity researchgate.net
Alcohol Dehydrogenase Asymmetric ReductionChiral Chloroalcohols>99% ee nih.govacs.org
Chiral Sulfoxide Asymmetric SynthesisChiral ChromansHigh Diastereoselectivity tezu.ernet.in

Synthesis of Chiral Chroman Fragments and Epoxide Intermediates

The convergent synthesis of Nebivolol relies on the efficient preparation of two key building blocks: the enantiopure chroman epoxides. epo.org Specifically, the four isomers of 6-fluoro-2-(oxiran-2-yl)chroman are critical intermediates. epo.org

A common pathway starts from racemic or enantiopure 6-fluoro-chroman-2-carboxylic acid. google.comepo.org The carboxylic acid can be resolved into its (R) and (S) enantiomers through the formation of diastereomeric amides with a chiral amine like (+)-dehydroabietylamine, followed by fractional crystallization. google.com The separated enantiopure acid is then converted into the corresponding aldehyde, often via reduction of an ester or acyl chloride at low temperatures. google.comepo.org This aldehyde is unstable and prone to racemization. epo.org The final epoxide ring is typically formed by reacting the aldehyde with a sulfur ylide, such as that generated from trimethylsulfonium iodide and sodium hydride. google.comepo.org

Efficiency and Scalability Considerations in Stereoselective Synthesis

The industrial-scale production of Nebivolol requires synthetic routes that are not only stereoselective but also efficient, cost-effective, and safe. Many early academic syntheses were not scalable due to significant drawbacks.

Challenges in Early Syntheses:

Extreme Temperatures: Several steps required cryogenic temperatures (e.g., -78°C), which is energy-intensive and expensive to implement on a large scale. patsnap.comgoogle.com

Hazardous Reagents: The use of reagents like sodium hydride in DMSO can pose a risk of thermal runaway reactions. patsnap.com

Chromatography: Reliance on column chromatography for the separation of diastereomers is generally not economically viable for large-scale pharmaceutical manufacturing. rotachrom.compatsnap.com

Modern Improvements: Modern synthetic strategies focus on overcoming these limitations. The use of biocatalysis with alcohol dehydrogenases is a significant advancement, as these reactions can be run under mild conditions (room temperature, aqueous solvents) and provide exceptionally high purity products, often eliminating the need for extensive purification. nih.govgoogleapis.com

Computational Modeling and Simulation of Nebivolol and Its Stereoisomers

Molecular Docking and Dynamics Simulations of Nebivolol-Receptor Interactions

Molecular docking and dynamics simulations are powerful in silico tools used to predict the binding modes and affinities of ligands to their target proteins. These methods provide atomic-level insights into the molecular recognition processes, crucial for understanding the pharmacological activity of nebivolol (B1214574) and its stereoisomers.

Analysis of (S,R,R,R)- and (R,S,S,S)-Nebivolol Binding to β-Adrenergic Receptors

Studies employing molecular docking and dynamics simulations have investigated the differential binding of nebivolol's stereoisomers to β-adrenergic receptors. Research simulating the interactions of two optical isomers, (S,R,R,R)-nebivolol (often referred to as d-nebivolol) and (S,S,S,S)-nebivolol (often referred to as l-nebivolol, though the correct designation is (R,S,S,S)-nebivolol), with the β2-adrenergic receptor revealed distinct binding behaviors nih.govacs.org. The (S,R,R,R)-configuration was found to bind preferentially to both β1AR and β2AR, exhibiting higher binding affinity compared to the (S,S,S,S)-form, which demonstrated significantly lower affinity for both receptor subtypes nih.govacs.org. This stereoselectivity is a key factor in nebivolol's pharmacological profile.

Role of Water Molecules in Binding Site Affinity and Stereoselectivity

Water molecules within the receptor's binding site can significantly influence ligand-receptor interactions, affecting both binding affinity and stereoselectivity. Molecular dynamics simulations have highlighted the fundamental role of water as a factor determining the affinity of nebivolol's binding to the β2-adrenergic receptor nih.govacs.org. Specifically, the higher stereoselectivity observed for the (S,R,R,R)-configuration of nebivolol is attributed to its interactions with water molecules that extensively hydrate (B1144303) the binding site of the β2AR. These water molecules, by lowering the energy of binding, effectively enhance the affinity of the (S,R,R,R)-isomer to the receptor nih.govacs.org. The ability of docking software to account for active water molecules, allowing them to be retained, displaced, or rotated, is crucial for accurately predicting these interactions cam.ac.uk.

Identification of Key Amino Acid Residues in Receptor Selectivity

Computational studies aim to pinpoint specific amino acid residues within the β-adrenergic receptor binding pocket that are critical for the differential recognition and binding of nebivolol's stereoisomers. Simulations indicate that residues such as PHE194, TYR308, and ILE309 in the β2AR, and their corresponding residues in the β1AR, may serve as important determinants for β1AR versus β2AR selectivity nih.gov. These residues are involved in forming specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex and contribute to the observed stereospecificity. For instance, nebivolol has been shown to establish docking via hydrogen bonding with aspartic acid at position 117 of the β3 receptor njppp.com.

In Silico Screening and Prediction of Binding Affinities

In silico screening and the prediction of binding affinities are integral to computational drug discovery, enabling the identification of potential drug candidates and the optimization of existing ones. Virtual screening methodologies, which often involve molecular docking, are employed to assess how libraries of chemical compounds interact with target proteins and to predict their approximate binding affinities eddc.sgresearchgate.netnih.gov. These methods are particularly effective for targets like GPCRs, which have well-defined structural data eddc.sg. For instance, nebivolol has been included in in silico screening studies of non-selective β-blockers to assess their affinity towards β3 receptors, where it demonstrated a binding score comparable to other known β-blockers njppp.com. Scoring functions, such as those that calculate binding free energies (e.g., KIBA score), are used to rank compounds based on their predicted affinity, with higher scores generally indicating lower binding affinity frontiersin.orgnih.gov.

Computational Chemistry in Synthesis Design and Conformational Analysis

Computational chemistry techniques are invaluable in designing efficient synthetic routes for complex molecules like nebivolol and in understanding their conformational preferences, which directly impact their biological activity. Density Functional Theory (DFT) calculations, for example, have been used to analyze the correlation between specific optical rotations and the stereochemistry of chiral chromanes, which are key substructures in nebivolol dntb.gov.ua. These studies help in assigning absolute configurations and understanding the conformational landscape of the molecule. Furthermore, computational methods aid in designing synthetic strategies, such as asymmetric synthesis and kinetic resolutions, to obtain specific nebivolol isomers with high purity researchgate.netresearchgate.net. Understanding the preferred conformations of nebivolol through computational analysis is essential for predicting how it will fit into receptor binding sites and for designing analogs with improved binding characteristics.

Structure Activity Relationship Sar Studies of Nebivolol Stereoisomers

Correlation Between Stereochemical Configuration and β1-Adrenergic Receptor Activity

The β1-adrenergic receptor blocking activity of Nebivolol (B1214574), the cornerstone of its antihypertensive effect, resides almost exclusively in one of its stereoisomers. nih.govbohrium.com Extensive research has demonstrated that the d-enantiomer, (+)-(S,R,R,R)-Nebivolol, is the primary contributor to the drug's high affinity and selectivity for the β1-adrenoceptor. researchgate.netnih.govnih.gov

In vitro binding studies have quantified this stereoselectivity. One study utilizing rabbit lung membrane preparations found that the (S,R,R,R)-enantiomer exhibited a high affinity for β1-adrenergic receptors, with a Ki value of 0.9 nM. nih.gov In stark contrast, the (R,S,S,S)-enantiomer showed a significantly lower binding affinity, reported to be 175 times weaker than its counterpart. nih.govresearchgate.net This high degree of stereospecificity underscores the precise structural requirements for effective binding to the β1-receptor. The racemic mixture, as a whole, demonstrates high selectivity for the β1-receptor over the β2-receptor. nih.govresearchgate.net

The selective blockade of β1-adrenoceptors is almost exclusively determined by d-Nebivolol. nih.gov The effect of Nebivolol on heart rate, a classic outcome of β1-blockade, is also exerted exclusively by the d-enantiomer. nih.gov While d-Nebivolol is the active component for β-blockade, the antihypertensive action of the racemic mixture has been found to be superior to that of the isomers administered alone, indicating a synergistic relationship between the two enantiomers. nih.govsemanticscholar.org

Binding Affinity of Nebivolol Stereoisomers for β1-Adrenergic Receptors
StereoisomerConfigurationβ1-Adrenergic Receptor Affinity (Ki value)Relative Potency
d-Nebivolol(S,R,R,R)0.9 nMHigh
l-Nebivolol(R,S,S,S)~157.5 nM (175x lower than d-Nebivolol)Low

Influence of Stereochemistry on Nitric Oxide-Mediated Vasodilation

A defining feature of Nebivolol that distinguishes it from many other β-blockers is its ability to induce vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells. nih.govresearchgate.nettandfonline.com This activity is also highly dependent on the stereochemistry of the molecule, with the l-enantiomer (B50610), (-)-(R,S,S,S)-Nebivolol, being primarily responsible for this effect. researchgate.netnih.govbohrium.comnih.gov

While l-Nebivolol itself does not significantly influence heart rate or blood pressure when administered alone, its vasodilatory action enhances the hypotensive effects of the d-enantiomer. nih.gov This synergistic interaction, where the d-isomer provides potent β1-blockade and the l-isomer induces vasodilation, results in a unique and favorable hemodynamic profile compared to conventional β-blockers. nih.govsemanticscholar.org Furthermore, some research suggests that both isomers, as well as their metabolites, are capable of increasing the release of NO from the endothelium. nih.govahajournals.orgoup.com L-Nebivolol also contributes to increased NO availability by reducing oxidative stress through the inhibition of eNOS uncoupling. nih.gov

Divergence from Standard β-Blocker Pharmacophore Models due to Unique Stereochemistry

The structure-activity relationship of Nebivolol presents a significant deviation from the established pharmacophore model for traditional β-blockers. For most β-blockers with a hydroxypropanolamine substructure (e.g., propranolol, atenolol), the cardiac antihypertensive activity resides in the S-enantiomer at the chiral center bearing the hydroxyl group. researchgate.netnih.gov

In a striking departure from this rule, Nebivolol's cardiac β-blocking activity is associated with the R-enantiomer at this specific chiral carbon. researchgate.netnih.gov The Nebivolol molecule contains four chiral centers, giving rise to its specific (S,R,R,R) and (R,S,S,S) enantiomers in the racemic mixture. researchgate.netnih.gov The critical difference lies in the stereochemistry of the carbon atom attached to the hydroxyl group in the ethanolamine (B43304) side chain. The increased rigidity of Nebivolol's structure, where two of the four chiral centers are part of a chromane ring system, may be a contributing factor to this divergence from the standard pharmacophore model. nih.gov This unique stereochemical requirement for activity highlights the distinct interaction of Nebivolol with the β1-adrenergic receptor compared to other drugs in its class.

Impact of Specific Stereoisomers on Metabolite Formation and Activity

The metabolism of Nebivolol is extensive, stereoselective, and significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.govdntb.gov.ua The drug is metabolized in the liver primarily through alicyclic and aromatic hydroxylation and N-dealkylation, followed by glucuronidation. drugbank.commdpi.com

Summary of Nebivolol Stereoisomer Metabolism and Metabolite Activity
FeatureDescription
Primary Metabolic PathwayHepatic metabolism via CYP2D6 (hydroxylation) and glucuronidation
Active MetabolitesAromatic hydroxylated metabolites (e.g., 4-OH-nebivolol), alicyclic oxidized metabolites, and potentially glucuronide metabolites
Inactive MetabolitesN-dealkylated metabolites and generally glucuronides
Stereoselectivity in Pharmacokineticsl-Nebivolol generally shows higher plasma concentrations (AUC) than d-Nebivolol.
Stereoselectivity in MetabolismGlucuronidation shows preference for the d-isomer.

Future Research Directions

Further Elucidation of Stereoisomer-Specific Mechanisms Beyond Current Understanding

While the primary mechanisms of d-Nebivolol (β1-blockade) and l-Nebivolol (NO-mediated vasodilation) are well-established, a more profound understanding of their stereoisomer-specific actions is a key area for future investigation. nih.gov Research suggests that the enantiomers may interact with different adrenoceptor targets. For instance, d-Nebivolol has been shown to induce vasorelaxation through the activation of β2- and β3-adrenoceptors and antagonism of α1-adrenoceptors, whereas l-Nebivolol's vasodilatory effect in certain models appears to be mediated solely through β3-adrenoceptor activation. nih.gov

Further studies are needed to explore these and other potential isomer-specific pathways. Investigating the downstream signaling cascades initiated by each enantiomer at various receptors will be critical. For example, the precise molecular interactions that lead to l-Nebivolol's stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO production warrant deeper exploration. researchgate.net Unraveling these complex mechanisms could reveal novel therapeutic targets and explain the unique clinical profile of Nebivolol (B1214574) compared to other beta-blockers. nih.gov

Development of Novel Stereoselective Synthetic Pathways for Rare Nebivolol Isomers

Nebivolol possesses four chiral centers, making a total of 16 stereoisomers theoretically possible, though due to molecular symmetry, only 10 are actually formed. epo.org The current synthesis of Nebivolol primarily focuses on the racemic mixture of d- and l-Nebivolol. The development of novel, efficient, and stereoselective synthetic pathways for the less common or "rare" isomers of Nebivolol presents a significant chemical challenge and a promising avenue for research.

Recent advancements in biocatalytic and asymmetric synthesis could provide new tools for accessing these rare isomers. nih.govresearchgate.net For example, the use of stereoselective alcohol dehydrogenases has been identified as a crucial step in the synthesis of chiral precursors for Nebivolol. nih.gov Exploring different synthetic strategies, such as Sharpless asymmetric epoxidation or the Mitsunobu reaction, could offer flexible approaches to obtaining these compounds. researchgate.netnih.gov The synthesis and subsequent pharmacological evaluation of these rare isomers could uncover unique biological activities and lead to the development of new therapeutic agents with improved selectivity and efficacy.

Advanced Computational Modeling Techniques for Predicting Complex Biological Interactions

Advanced computational modeling techniques are becoming indispensable tools in pharmacology for predicting the complex interactions between drug molecules and their biological targets. nih.gov For Nebivolol, these methods can be employed to simulate the binding of its various stereoisomers to different receptors, including β1, β2, β3, and α1-adrenoceptors. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the specific binding affinities and conformational changes that dictate the agonist or antagonist activity of each isomer.

These computational approaches can help to rationalize the observed pharmacological differences between d- and l-Nebivolol and predict the potential activities of the rare, unsynthesized isomers. nih.govnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the isomers with their biological activities. By integrating genomic and proteomic data, computational models can also help to predict how genetic variations in receptor structure might influence an individual's response to different Nebivolol stereoisomers, paving the way for personalized medicine. nih.gov

Exploration of Nebivolol Stereoisomers in Non-Cardiovascular Mechanistic Research

The unique pharmacological properties of Nebivolol's stereoisomers suggest that their therapeutic potential may extend beyond cardiovascular diseases. The vasodilatory and antioxidant properties of l-Nebivolol, in particular, could be relevant in a variety of non-cardiovascular contexts. researchgate.net For instance, research has suggested that Nebivolol may have beneficial effects on insulin (B600854) sensitivity and reduce oxidative stress, which are implicated in metabolic disorders. nih.gov

Future research should explore the potential of individual Nebivolol stereoisomers in areas such as neurodegenerative diseases, where endothelial dysfunction and oxidative stress play a role. The anti-inflammatory and anti-proliferative effects of these compounds could also be investigated in the context of certain cancers. By focusing on the specific mechanisms of each isomer, researchers may identify novel therapeutic applications for these compounds outside of their traditional use.

Investigation of Stereoisomer-Specific Metabolite Formation and Pharmacological Activity in Diverse Systems

The metabolism of Nebivolol is complex and can be influenced by an individual's genetic makeup, leading to variations in its bioavailability. researchgate.net The pharmacological profile of Nebivolol may also be mediated by its hydroxylated metabolites. nih.gov A critical area for future research is the investigation of stereoisomer-specific metabolite formation and the pharmacological activity of these metabolites.

Q & A

Q. What key pharmacological properties distinguish (R,S,R,S)-Nebivolol from other beta-blockers?

this compound is a third-generation β1-adrenoceptor antagonist with unique nitric oxide (NO)-mediated vasodilatory and antioxidant effects. Unlike traditional beta-blockers, it reduces peripheral vascular resistance while maintaining cardiac output, and it demonstrates a favorable metabolic profile (e.g., neutral effects on glucose/lipid metabolism). Its enantiomeric structure contributes to high β1-selectivity and reduced adverse effects like erectile dysfunction .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used. Stability-indicating methods, such as RP-UPLC, are critical for detecting degradation products and impurities. Validation parameters include specificity, linearity (e.g., 10–50 μg/mL), precision (RSD <2%), and accuracy (98–102%) . GC-MS is recommended for genotoxic impurity profiling at trace levels (ppm) .

Q. How do researchers ensure the stability of this compound in experimental solutions?

Stability studies involve storing solutions under varied conditions (e.g., 4°C, 25°C, 40°C) and analyzing degradation via chromatography. For example, solutions in methanol remain stable for 24 hours at 4°C, while acidic/alkaline conditions accelerate hydrolysis. Antioxidants like BHT may be added to prevent oxidative degradation .

Advanced Research Questions

Q. How can the Analytical Quality by Design (AQbD) approach optimize chromatographic methods for this compound?

AQbD employs risk assessment (e.g., Ishikawa diagrams) to identify critical method parameters (e.g., mobile phase pH, column temperature). Design of Experiments (DoE) tools like central composite design optimize resolution and retention time. For instance, a pH range of 3.0–4.5 and acetonitrile concentration (25–35%) are key factors in RP-HPLC method development .

Q. What experimental models demonstrate this compound’s efficacy in bone defect healing?

In a rat femoral defect model, daily oral administration (2.5 mg/kg) for 3 weeks significantly improved radiographic and histopathological scores (p<0.01). Mechanistic studies suggest upregulation of osteogenic markers (e.g., alkaline phosphatase) and angiogenesis factors (e.g., VEGF) .

Q. How does this compound induce apoptosis in melanoma cells, and what molecular pathways are involved?

In vitro studies (A2058 and B16 cells) show dose-dependent apoptosis (0–40 μM) via caspase-3 activation, confirmed by siRNA knockdown experiments. Flow cytometry reveals mitochondrial membrane depolarization (JC-1 assay) and G0/G1 cell cycle arrest due to downregulation of CDK2/CDK4. In vivo, it suppresses Ki-67 (proliferation) and MMP9 (metastasis) in tumor models .

Q. What contradictions exist in this compound’s effects on stem cell biology?

While it enhances adipose-derived stem cell (ASC) proliferation (2×10⁴ cells/well, 72-hour exposure), it inhibits adipogenic and osteogenic differentiation. Real-time PCR shows reduced CEBPA and LPL expression (adipogenesis) and decreased ALP activity (osteogenesis). This dual role necessitates context-specific dosing in regenerative studies .

Q. How does this compound modulate cerebral artery dilation, and what are the clinical implications?

Ex vivo studies on isolated basilar arteries demonstrate vasodilation at 10⁻⁷–10⁻⁴ M, mediated by endothelial NO synthase (eNOS) activation and reduced oxidative stress. This mechanism may benefit cerebrovascular disorders but requires in vivo validation .

Q. What strategies address data variability in transdermal this compound formulation studies?

Systematic optimization of polymer concentration (e.g., 10–20% HPMC), permeation enhancers (e.g., 5% oleic acid), and patch thickness (50–200 μm) using factorial design improves skin permeation flux (e.g., 12–25 μg/cm²/hr). In vitro Franz cell assays and in vivo pharmacokinetic studies validate consistency .

Q. How can researchers resolve discrepancies in impurity profiling during this compound synthesis?

LC-MS/MS identifies process-related impurities (e.g., des-fluoro nebivolol) and degradation products (e.g., oxidized derivatives). Forced degradation under ICH conditions (acid/alkali/heat) coupled with spectral matching against USP reference standards ensures accurate quantification .

Q. Methodological Notes

  • Statistical rigor : Use ANOVA for multi-group comparisons (e.g., histopathology scores) and Student’s t-test for pairwise data (e.g., apoptosis rates) .
  • Ethical compliance : Follow institutional guidelines for human/animal studies, including informed consent and RRB/IACUC approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.